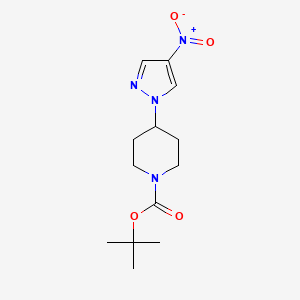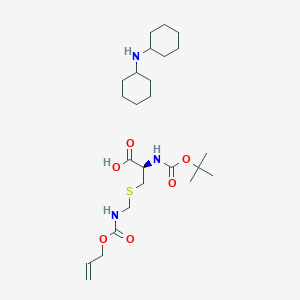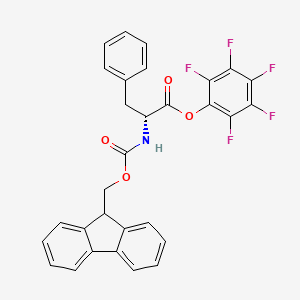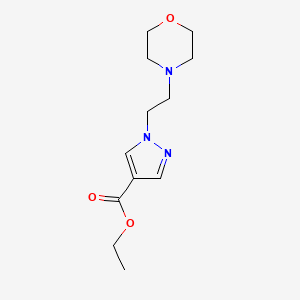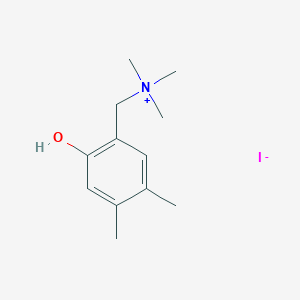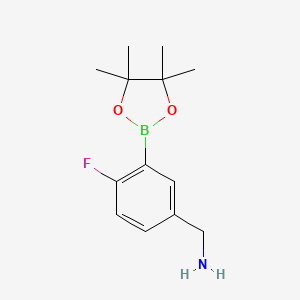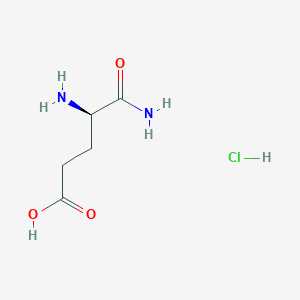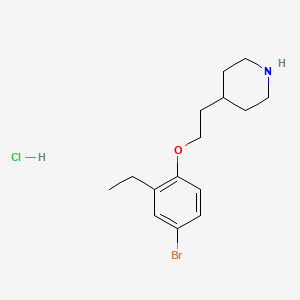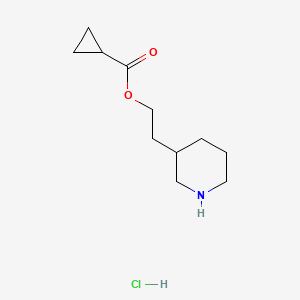
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Descripción general
Descripción
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a molecular formula of C11H20ClNO2 and a molecular weight of 233.73 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride consists of a piperidine ring attached to a cyclopropane carboxylate group via an ethyl linker . The presence of nitrogen in the piperidine ring and the carboxylate group in the cyclopropane ring may contribute to its reactivity and potential applications .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential : A study by Dimmock et al. (1998) involved the synthesis of compounds related to 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride, demonstrating significant cytotoxicity towards various cancer cell lines, suggesting potential as anticancer agents (Dimmock et al., 1998).
Antibacterial Agent Development : Research by Miyamoto et al. (1987) focused on the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, involving piperidine, which led to the development of enoxacin, a potent antibacterial agent (Miyamoto et al., 1987).
Synthesis and Structural Analysis : A study by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a related compound, providing insights into the structural and synthetic aspects of similar chemical entities (Zheng Rui, 2010).
Synthesis of Cyclopropanone Equivalents : Research by Wasserman et al. (1989) described the use of 1-Piperidino-1-trimethylsilyloxycyclopropane, a derivative of cyclopropanecarboxylate, in synthesizing cyclopropanone equivalents, which have applications in forming various organic compounds (Wasserman et al., 1989).
Antimicrobial Activity : A study by Al-Adiwish et al. (2012) investigated the synthesis of thiophenes, involving piperidine, which displayed notable antibacterial activities, indicating potential applications in developing new antimicrobial agents (Al-Adiwish et al., 2012).
Exploration of Biologically Active Compounds : Issayeva et al. (2019) explored the introduction of cyclopropane and fluorophenyls into the structures of N-ethoxyethylpiperidines, indicating the potential for antimicrobial activity and the development of new biologically active compounds (Issayeva et al., 2019).
Propiedades
IUPAC Name |
2-piperidin-3-ylethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-3-4-10)14-7-5-9-2-1-6-12-8-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCNAPANZSRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




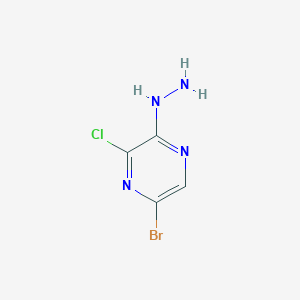
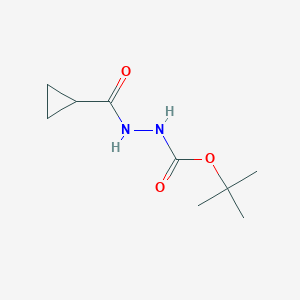
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
